molecular formula C14H14O4 B073374 Lomatin CAS No. 1147-25-7

Lomatin

Cat. No.: B073374
CAS No.: 1147-25-7
M. Wt: 246.26 g/mol
InChI Key: UJSHBYQGQRPVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Deacetylforskolin , is a diterpene derived from the plant Coleus forskohlii. Its chemical formula is C20H32O6 , and its systematic name is 1α,6β,7β,9α-Tetrahydroxy-8,13-epoxy-labd-14-en-11-one . This compound has drawn significant interest due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes:: Deacetylforskolin can be synthesized through various routes. One common method involves the deacetylation of forskolin, another natural compound found in Coleus forskohlii. The removal of the acetyl group from forskolin yields Deacetylforskolin.

Reaction Conditions:: The deacetylation reaction typically occurs under mild acidic conditions, using reagents such as acetic acid or hydrochloric acid. The reaction temperature and duration are critical factors for achieving high yields.

Industrial Production:: Industrial production methods involve extraction from Coleus forskohlii plant material. due to the compound’s low abundance in the plant, chemical synthesis remains a more practical approach for obtaining Deacetylforskolin in larger quantities.

Chemical Reactions Analysis

Deacetylforskolin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Deacetylforskolin can participate in substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents).

Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Deacetylforskolin has found applications in various fields:

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: It may influence cellular processes, including signal transduction pathways.

    Medicine: Deacetylforskolin’s potential therapeutic effects are being explored, such as its impact on cardiovascular health and metabolism.

    Industry: It could serve as a precursor for drug development or as a natural product in cosmetics.

Mechanism of Action

The exact mechanism by which Deacetylforskolin exerts its effects is still under investigation. it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Deacetylforskolin stands out due to its unique structure and potential applications. While similar compounds like forskolin share some properties, Deacetylforskolin’s distinct features make it an intriguing subject for scientific exploration.

Properties

IUPAC Name

9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSHBYQGQRPVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346516
Record name (±)-Lomatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147-25-7
Record name (±)-Lomatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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